REACTION_CXSMILES
|
Cl.[C:2]([NH2:10])(=[NH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:11][C:12](=O)[C:13](=[O:15])C.[OH-].[Na+].[C:19](=O)(O)[O-].[K+]>O>[CH3:19][C:11]1[NH:10][C:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[N:9][C:12]=1[CH2:13][OH:15] |f:0.1,3.4,5.6|
|
Name
|
Benzamidine hydrochloride
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=N)N
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring on a steam bath with concentrated hydrochloric acid (855 ml) and water (2437 ml) for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a yellow solution
|
Type
|
CUSTOM
|
Details
|
gives a solid which
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
pressed dry
|
Type
|
WASH
|
Details
|
washed with acetone (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
This material is heated
|
Type
|
CUSTOM
|
Details
|
giving a solution
|
Type
|
CUSTOM
|
Details
|
to 0° C produces a solid which
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
DISSOLUTION
|
Details
|
This solid is dissolved in ethanol (350 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
producing a gel, which
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
the product is collected
|
Type
|
WASH
|
Details
|
washed with water, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
This product is recrystallized from methanol (1000 ml)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |